molecular formula C23H21N3O3S2 B340767 3-[(benzylamino)sulfonyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)benzamide

3-[(benzylamino)sulfonyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)benzamide

Cat. No.: B340767
M. Wt: 451.6 g/mol
InChI Key: KKWXISYKQWZSJS-UHFFFAOYSA-N
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Description

3-[(benzylamino)sulfonyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(benzylamino)sulfonyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)benzamide typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiol and a suitable diene or alkyne under acidic or basic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source such as sodium cyanide or potassium cyanide.

    Attachment of the Benzylsulfamoyl Group: This step involves the reaction of benzylamine with a sulfonyl chloride derivative to form the benzylsulfamoyl group.

    Formation of the Benzamide: The final step involves the coupling of the benzothiophene derivative with the benzylsulfamoyl group using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzylsulfamoyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the cyano group, converting it to an amine or other reduced forms.

    Substitution: The benzamide and benzylsulfamoyl groups can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and functional groups that may interact with biological targets.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Materials Science: Its structural properties may make it useful in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[(benzylamino)sulfonyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)benzamide involves its interaction with specific molecular targets. The benzylsulfamoyl group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The cyano group may also play a role in binding to active sites or interacting with other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(benzylsulfamoyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiourea
  • Tetrahydroxy-1,4-quinone

Uniqueness

Compared to similar compounds, 3-[(benzylamino)sulfonyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)benzamide stands out due to its combination of functional groups, which may confer unique reactivity and biological activity. The presence of both a benzylsulfamoyl group and a cyano group in the same molecule is relatively rare and may offer distinct advantages in terms of binding affinity and specificity.

Properties

Molecular Formula

C23H21N3O3S2

Molecular Weight

451.6 g/mol

IUPAC Name

3-(benzylsulfamoyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide

InChI

InChI=1S/C23H21N3O3S2/c24-14-20-19-11-4-5-12-21(19)30-23(20)26-22(27)17-9-6-10-18(13-17)31(28,29)25-15-16-7-2-1-3-8-16/h1-3,6-10,13,25H,4-5,11-12,15H2,(H,26,27)

InChI Key

KKWXISYKQWZSJS-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)NCC4=CC=CC=C4)C#N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)NCC4=CC=CC=C4)C#N

Origin of Product

United States

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